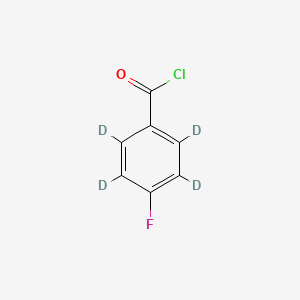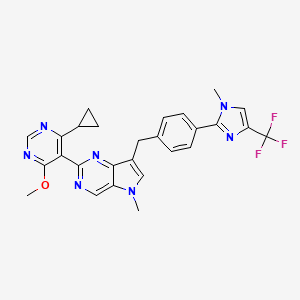
Usp1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usp1-IN-3 is a selective inhibitor of ubiquitin-specific protease 1 (USP1), which is a deubiquitinating enzyme involved in the regulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. This compound has shown potential in cancer research due to its ability to inhibit USP1-UAF1 with an IC50 value of less than 30 nM .
Méthodes De Préparation
The synthesis of Usp1-IN-3 involves several steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This is achieved through a series of cyclization reactions involving appropriate starting materials.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Final purification: The compound is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Usp1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Usp1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of USP1 in various chemical processes.
Biology: The compound is utilized to investigate the biological functions of USP1, including its role in DNA damage response and cell cycle regulation.
Medicine: this compound has shown potential in cancer research, particularly in the study of BRCA1/2 mutant cancers.
Mécanisme D'action
Usp1-IN-3 exerts its effects by selectively inhibiting USP1, a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. The inhibition of USP1 leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle progression. This compound binds to a specific site on USP1, disrupting its deubiquitinating activity and leading to the stabilization of ubiquitinated substrates .
Comparaison Avec Des Composés Similaires
Usp1-IN-3 is unique in its high selectivity and potency as a USP1 inhibitor. Similar compounds include:
ML323: Another selective USP1 inhibitor that binds to a different site on USP1 compared to this compound.
These compounds share similar targets but differ in their binding sites, mechanisms of action, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H24F3N7O |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-5-methyl-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3 |
Clé InChI |
PISYZSKLCLZDRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


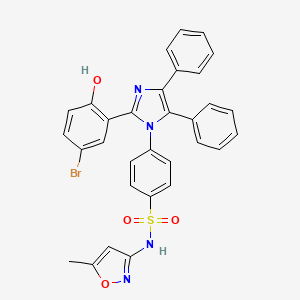
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)
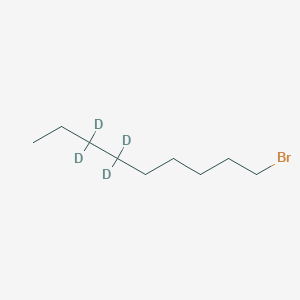
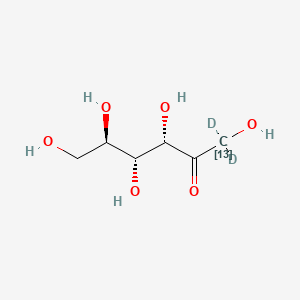
![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
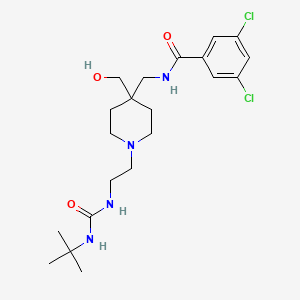
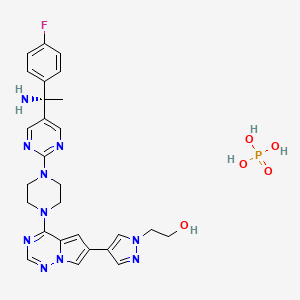
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
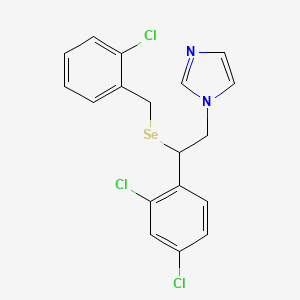
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)
